molecular formula C11H10F3NO2 B1442412 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid CAS No. 1154743-13-1

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1442412
CAS No.: 1154743-13-1
M. Wt: 245.2 g/mol
InChI Key: RAWUKUNDMGWMAL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a fluorinated tetrahydroquinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a carboxylic acid (-COOH) group at the 6-position of the partially saturated quinoline ring. Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 245.19 g/mol (derived from structural analogs in and ). The compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h2,4,7H,1,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWUKUNDMGWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid generally follows a multi-step approach involving:

  • Construction of the tetrahydroquinoline core,
  • Introduction of the trifluoromethyl substituent at the 2-position,
  • Functionalization at the 6-position to install the carboxylic acid group.

This approach typically involves cyclocondensation reactions, nucleophilic trifluoromethylation, and selective oxidation or hydrolysis steps.

Specific Synthetic Routes and Reaction Conditions

Cyclocondensation to Form Tetrahydroquinoline Core

  • The core tetrahydroquinoline ring system is synthesized by condensation of substituted amines with carbonyl compounds such as aldehydes or ketones under acidic or basic catalysis.
  • This step forms the bicyclic partially saturated quinoline structure essential for further functionalization.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is introduced via nucleophilic trifluoromethylation, often mediated by transition metals such as copper or silver catalysts.
  • Palladium-catalyzed trifluoromethylation is also reported, using palladium acetate or tris(dibenzylideneacetone)dipalladium with phosphine ligands (e.g., triphenylphosphine).
  • Reaction conditions typically involve solvents like toluene, 1,4-dioxane, or dimethylformamide at temperatures ranging from room temperature to 100°C, with bases such as diisopropylethylamine or sodium tert-butoxide facilitating the reaction.

Carboxylic Acid Functionalization at the 6-Position

  • The carboxylic acid group at position 6 is introduced by oxidation or hydrolysis of an ester or nitrile precursor.
  • One common approach is the carboxylation of lithio- or magnesio-substituted tetrahydroquinoline intermediates with carbon dioxide, followed by acidification.
  • Ester intermediates such as ethyl 5,6,7,8-tetrahydroquinoline-6-carboxylate are often hydrolyzed under acidic or basic conditions to yield the free acid.

One-Pot Synthetic Procedures

A notable advancement is a concise one-pot, three-step synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which streamlines the process by combining cyclization, trifluoromethylation, and functionalization steps in a single reaction vessel. This method improves efficiency and yield while enabling the production of racemic mixtures separable by chiral HPLC for enantiomeric purity.

Industrial and Scale-Up Considerations

  • Industrial synthesis employs similar routes but emphasizes optimization of reaction parameters such as temperature, solvent choice, and reagent purity to maximize yield and purity.
  • Reaction times range from 15 minutes to several hours (commonly 2–4 hours) at temperatures between 50°C and 120°C.
  • Stirring and controlled addition of reagents ensure homogeneity and reproducibility.
  • Use of organic sulfonic acids or siloxanes as additives may enhance reaction rates and selectivity.

Summary Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Notes
1 Cyclocondensation Substituted amines + aldehydes/ketones Acidic or basic medium Room temp to 60°C 1–4 hours Formation of tetrahydroquinoline core
2 Trifluoromethylation Cu/Ag or Pd catalysts, trifluoromethyl source Toluene, DMF, 1,4-dioxane RT to 100°C 2–4 hours Transition-metal catalysis with phosphine ligands
3 Carboxylation/oxidation Lithio/magnesio intermediate + CO2 or hydrolysis Various (e.g., EtOH/H2O) RT to reflux 1–6 hours Introduction of carboxylic acid at 6-position
Purification Recrystallization/Chromatography Ethanol/water, silica gel chromatography Ethanol, hexane/ethyl acetate Ambient Variable Ensures high purity and structural integrity

Research Findings and Optimization

  • Studies using 1H NMR have optimized the reaction conditions for the one-pot synthesis, confirming efficient formation of the trifluoromethylated tetrahydroquinoline derivatives.
  • Chiral resolution techniques such as chiral HPLC enable isolation of enantiomerically pure compounds, which is critical for biological activity studies.
  • The trifluoromethyl group enhances metabolic stability and membrane permeability, making the synthetic methods that preserve this group under mild conditions highly desirable.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring may yield quinoline N-oxide derivatives, while reduction may yield tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the quinoline ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds related to 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid have been studied for their ability to inhibit tubulin polymerization. Tubulin inhibitors are crucial in cancer therapy as they disrupt the mitotic spindle formation necessary for cell division. A study highlighted that certain derivatives showed cytotoxicity with GI50 values in the nanomolar range against various human tumor cell lines, outperforming traditional chemotherapeutics like paclitaxel .

Mechanism of Action :
The mechanism involves binding to the colchicine site of tubulin, thereby preventing its polymerization and leading to apoptosis in cancer cells. This action is critical for developing new treatments for drug-resistant cancer strains .

Synthetic Applications

Building Block for Complex Molecules :
this compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further functionalization .

Synthesis of Novel Derivatives :
The compound can be modified to create a variety of derivatives with enhanced biological activity or altered pharmacokinetic properties. For example, the introduction of different substituents on the aromatic rings can lead to compounds with tailored activities against specific biological targets .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound IDStructureGI50 (nM)IC50 (μM)Mechanism
6dStructure1.5 - 1.70.93Tubulin inhibitor
6bStructure11 - 91Not specifiedTubulin inhibitor
6cStructure0.15 - 2.33Not specifiedTubulin inhibitor

Table 2: Synthetic Pathways Involving Tetrahydroquinoline Derivatives

Reaction TypeStarting MaterialProduct
FunctionalizationThis compoundVarious substituted tetrahydroquinolines
Coupling ReactionAromatic amines + carboxylic acidN-Aryl tetrahydroquinolines

Case Studies

Case Study 1: Development of Anticancer Agents
In a study conducted by researchers at a leading university, a series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer properties. The most potent compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics against resistant cancer cell lines.

Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis of derivatives from this compound using microwave-assisted techniques to enhance yields and reduce reaction times.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid with key analogs:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Applications References
Target Compound -CF₃ (2), -COOH (6) C₁₀H₁₀F₃NO₂ Not explicitly provided Potential intermediate for bioactive molecules
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid -H (2), -COOH (6) C₁₀H₁₁NO₂ 1256822-12-4 Parent compound; used in collision studies
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid -Cl (2), -COOH (6) C₁₀H₁₀ClNO₂ 1256834-88-4 Chlorinated analog; explores halogen effects
Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate -CF₃ (2), -COOCH₃ (6) C₁₂H₁₂F₃NO₂ 1283718-31-9 Ester derivative; improved lipophilicity
2-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydroquinoline-6-carboxylic acid -CF₃ (2), -COOH (6) C₁₁H₁₂F₃NO₂ 1255099-19-4 Fully saturated ring; altered conformational flexibility

Key Comparative Insights

Electron-Withdrawing Substituents (-CF₃ vs. -Cl)
  • Chlorinated analogs (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid) may exhibit different reactivity in cross-coupling reactions due to the C-Cl bond’s susceptibility to nucleophilic substitution.
Carboxylic Acid vs. Ester Derivatives
  • The carboxylic acid group (-COOH) in the target compound increases polarity, improving water solubility but limiting membrane permeability.
  • Ester derivatives (e.g., Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate) are more lipophilic, making them preferable for blood-brain barrier penetration in drug design.
Ring Saturation Effects
  • The hexahydroquinoline analog (CAS 1255099-19-4) features a fully saturated bicyclic ring, which reduces aromaticity and may stabilize the compound against photodegradation.

Research and Application Outlook

While direct biological data for the target compound are absent in the evidence, structurally related fluorinated quinolines (e.g., 8-(Trifluoromethyl)quinoline-4-carboxylic acid in ) are explored as intermediates for antibacterial agents. Future studies should focus on:

  • Structure-Activity Relationships (SAR) : Correlating -CF₃ positioning with antimicrobial or antitumor activity.
  • Prodrug Development : Leveraging ester derivatives () for enhanced delivery.

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid (CAS No. 1154743-13-1) is a quinoline derivative notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity. This compound has attracted attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C₁₁H₁₀F₃NO₂
  • Molecular Weight : 245.2 g/mol
  • InChI Key : RAWUKUNDMGWMAL

The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions, making it a valuable candidate for various pharmacological studies.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit antimicrobial activities. The presence of the trifluoromethyl group in this compound enhances its efficacy against various bacterial strains. In vitro studies have demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has shown promise as an anticancer agent. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis. The mechanism appears to involve modulation of key signaling pathways related to cell survival and apoptosis .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15Induction of apoptosis via caspase activation
MCF-7 (breast)20Inhibition of PI3K/AKT pathway
A549 (lung)25Cell cycle arrest at G0/G1 phase

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated microglial cells. This effect is mediated through the suppression of the NF-κB signaling pathway, which is critical in inflammatory responses .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound’s ability to penetrate lipid membranes.
  • Target Interactions : It modulates activity at key receptors and enzymes involved in disease pathways.
  • Signal Transduction Pathways : Inhibition of pathways like NF-κB and PI3K/AKT contributes to its anti-inflammatory and anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound against E. coli and S. aureus. The results showed a significant reduction in bacterial growth with an IC50 value of approximately 10 µM .

Study 2: Cancer Cell Proliferation

In a comparative study on cancer cell lines, this compound was tested alongside other quinoline derivatives for its antiproliferative effects. It demonstrated superior efficacy against breast cancer cells (MCF-7) with an IC50 value lower than that of conventional chemotherapeutics used in clinical settings .

Q & A

Q. Why do yields vary in scaled-up syntheses, and how can this be optimized?

  • Methodology : Heat/mass transfer limitations in large batches reduce efficiency. Switch from batch to flow chemistry for better temperature control. Design of Experiments (DoE) identifies critical parameters (e.g., stirring rate, reagent addition time) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

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